[3-(Pyridin-3-yl)phenyl]methanamine
Overview
Description
[3-(Pyridin-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C12H12N2 It consists of a phenyl ring substituted with a pyridin-3-yl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated precursor, such as 3-(pyridin-3-yl)benzyl chloride, with ammonia or an amine.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Pyridin-3-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Various amine derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry:
Biology:
Biological Probes: The compound is utilized in the design of biological probes for imaging and diagnostic purposes.
Medicine:
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism by which [3-(Pyridin-3-yl)phenyl]methanamine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
Phenyl(pyridin-3-yl)methanamine: Similar in structure but may have different reactivity and applications.
Pyridin-2-ylmethanamine: Another related compound with a pyridine ring, differing in the position of the nitrogen atom.
Uniqueness:
Structural Features: The unique positioning of the pyridin-3-yl group in [3-(Pyridin-3-yl)phenyl]methanamine imparts distinct electronic and steric properties, influencing its reactivity and interactions.
Applications: Its specific structural attributes make it suitable for specialized applications in catalysis, materials science, and pharmaceuticals.
Properties
IUPAC Name |
(3-pyridin-3-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZNEQDDZADCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [3-(Pyridin-3-yl)phenyl]methanamine interact with soluble epoxide hydrolase (sEH)?
A1: The research article focuses on determining the crystal structure of sEH when bound to this compound. [] This structural information provides insights into how the compound interacts with the enzyme's active site. By understanding the binding interactions, researchers can gain valuable information for designing and developing more potent and selective sEH inhibitors.
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